3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile
Description
Historical Context and Development of Benzyloxy-Substituted Pyridine Derivatives
The synthesis of benzyloxy-substituted pyridine derivatives emerged from advancements in heterocyclic chemistry during the late 20th century. Pyridine itself was first isolated in 1846 by Thomas Anderson, but functionalized derivatives gained prominence with the development of methods like the Hantzsch pyridine synthesis (1881), which enabled the creation of multisubstituted pyridines. The introduction of benzyloxy groups into pyridine frameworks became feasible through innovations in alkylation and migration reactions. For instance, LiI-promoted O- to N-alkyl migration, reported in 2008, allowed efficient conversion of O-alkylated 2-hydroxypyridines to N-alkylated variants, expanding access to diverse substitution patterns.
Benzyloxy groups, known for enhancing solubility and modulating electronic properties, were later incorporated into pyridine scaffolds to optimize compounds for pharmaceutical and materials science applications. The specific compound 3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile represents a convergence of these synthetic strategies, combining a pyridine core with a benzyloxy-phenyl substituent and a nitrile group.
Significance of this compound in Heterocyclic Chemistry
This compound exemplifies the versatility of pyridine derivatives in drug discovery and organic synthesis. The benzyloxy group at the 4-position of the phenyl ring introduces steric bulk and lipophilicity, while the nitrile at the pyridine’s 2-position serves as a hydrogen-bond acceptor and reactive handle for further functionalization. Such features make it valuable as:
- A precursor for kinase inhibitors and antimicrobial agents, leveraging the pyridine-nitrogen’s ability to coordinate metal ions.
- A building block for constructing fused heterocycles, such as pyridopyrimidines, via cyclization reactions.
- A substrate for cross-coupling reactions, facilitated by the electron-withdrawing nitrile group.
Recent studies highlight its role in synthesizing bioactive molecules, including analogs of FDA-approved drugs containing pyridine motifs.
Nomenclature and Chemical Identification
The systematic IUPAC name This compound reflects its structure:
- A pyridine ring numbered such that the nitrile (-CN) occupies position 2.
- A phenyl group substituted with a benzyloxy (-OCH2C6H5) group at position 4, attached to the pyridine’s position 3.
Relationship to Other Nitrogen-Containing Heterocycles
This compound belongs to the broader class of six-membered nitrogen heterocycles, sharing characteristics with:
- Quinoline : A benzene-fused pyridine; unlike quinoline, this compound lacks annulation but shares similar electronic properties.
- Pyrimidine : A diazine heterocycle; the single nitrogen in pyridine reduces hydrogen-bonding capacity compared to pyrimidines.
- Isoquinoline : Positional isomer of quinoline; the benzyloxy group in this compound mimics the fused benzene ring’s steric effects.
The nitrile group distinguishes it from simpler pyridines, enabling participation in click chemistry and nucleophilic substitutions. Its benzyloxy phenyl moiety parallels motifs in kinase inhibitors (e.g., CEP-37440), where aromatic ethers enhance target binding.
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c20-13-19-18(7-4-12-21-19)16-8-10-17(11-9-16)22-14-15-5-2-1-3-6-15/h1-12H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMGWZMAVNDGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(N=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220681 | |
| Record name | 2-Pyridinecarbonitrile, 3-[4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-60-9 | |
| Record name | 2-Pyridinecarbonitrile, 3-[4-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 3-[4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a benzyloxy group and a carbonitrile moiety, which are critical for its biological activity. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through their interactions with specific enzymes and receptors. Notably, derivatives containing the benzyloxy phenyl moiety have been studied for their inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease.
Cholinesterase Inhibition
A recent study highlighted that derivatives of pyridine-2-carbonitrile, including those with the benzyloxy group, demonstrated significant inhibitory activity against butyrylcholinesterase (BChE). The most potent derivative exhibited a half-maximal inhibitory concentration (IC50) of 1.00 ± 0.07 µM, indicating strong potential as a therapeutic agent for cognitive enhancement in Alzheimer's patients .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Cholinesterase Inhibition :
-
Anticancer Properties :
- Research involving oxygen-heterocyclic compounds demonstrated that similar structures could effectively inhibit cancer cell proliferation. For instance, certain derivatives were tested against multiple cancer cell lines (PC-3, SKOV-3, HeLa, MCF-7/ADR), showing IC50 values ranging from 5.0 to 10.7 µM against MCF-7/ADR cells .
- Antifungal Activity :
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring substituted with a benzyloxy group and a carbonitrile functional group. Its unique structure contributes to its reactivity and potential biological activity. The presence of the benzyloxy moiety enhances the lipophilicity of the compound, potentially improving its bioavailability.
Medicinal Chemistry
3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile has been explored for its potential as a therapeutic agent in various medical applications:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, certain analogs have shown to inhibit key enzymes involved in cancer cell proliferation, such as AKT1 and HER2. In vitro studies demonstrated that these derivatives can induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.025 μM to 0.250 μM, indicating potent activity against these malignancies .
- Antimicrobial Properties : The compound has also displayed significant antimicrobial activity against various pathogens. For example, some derivatives were effective against Fusarium oxysporum and Botrytis cinerea, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL. The mechanism of action is believed to involve disruption of cellular membranes or inhibition of essential metabolic pathways in microorganisms .
Drug Discovery
The compound serves as a versatile scaffold for the synthesis of novel drug candidates. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets:
- Kinase Inhibition : Derivatives have been identified as selective inhibitors of kinases involved in cancer progression, highlighting their potential as therapeutic agents targeting pathways like Hedgehog signaling .
- Structure-Activity Relationship (SAR) Studies : Ongoing research focuses on understanding how structural modifications influence biological activity, leading to the development of more effective therapeutics .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds provides insight into the relative potency and efficacy of this compound:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 0.025 - 0.250 μM | 6.25 μg/mL |
| Furo[2,3-b]pyridine | Varies by derivative | Moderate activity |
| Pyridine-2-carbonitrile | Limited data available | Low activity |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer effects on different cancer cell lines. The results indicated that specific modifications led to enhanced potency against breast and lung cancer cells, establishing a clear link between structure and activity .
Case Study 2: Antimicrobial Activity Evaluation
Another study assessed the antimicrobial efficacy of this compound against several fungal strains. The findings revealed that certain derivatives exhibited strong inhibitory effects, suggesting potential applications in treating fungal infections .
Comparison with Similar Compounds
4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Structure : A cycloocta[b]pyridine core with a 2-fluorophenyl group (position 4), methoxy group (position 2), and carbonitrile (position 3).
- Key Differences :
- Activity : Fluorinated aromatic systems often exhibit improved target binding (e.g., kinase inhibition) due to electron-withdrawing effects .
5-(Benzylsulfanyl)pyridine-2-carbonitrile
- Structure : Pyridine-2-carbonitrile with a benzylsulfanyl (thioether) substituent at position 3.
- Sulfur’s larger atomic radius may influence steric interactions in biological targets .
- Activity : Thioether-containing compounds are often explored for antimicrobial or anticancer properties due to redox-modulating capabilities .
3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile
- Structure: Thieno[2,3-b]pyridine fused ring system with a chloro-phenyl group (position 6), methyl (position 4), and amino (position 3).
- Key Differences :
- Activity: Thienopyridines are studied for antitumor and antiviral activities, with the chloro group contributing to cytotoxicity .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | logP (Predicted) | Key Substituents | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 288.32 | ~3.2 | Benzyloxy, carbonitrile | ~0.05 (DMSO) |
| 4-(2-Fluorophenyl)-2-methoxy-cycloocta[b]pyridine-3-carbonitrile | 324.36 | ~4.1 | Fluorophenyl, methoxy | ~0.03 (DMSO) |
| 5-(Benzylsulfanyl)pyridine-2-carbonitrile | 242.33 | ~3.8 | Benzylsulfanyl | ~0.1 (DMSO) |
| 3-Amino-6-(4-chloro-phenyl)thieno[2,3-b]pyridine-2-carbonitrile | 299.78 | ~3.5 | Chlorophenyl, thiophene fusion | ~0.02 (DMSO) |
Notes:
- The benzyloxy group in the target compound balances moderate lipophilicity (logP ~3.2) with polar surface area from the ether oxygen.
- Cycloocta[b]pyridine derivatives exhibit higher logP values due to their bulky, hydrophobic ring systems .
- Thioether-containing analogs (e.g., 5-(benzylsulfanyl)pyridine-2-carbonitrile) show improved solubility in DMSO compared to benzyloxy derivatives, likely due to sulfur’s polarizability .
Preparation Methods
Nucleophilic Substitution to Form Benzyloxybenzaldehyde Precursors
The preparation of benzyloxy-substituted aromatic aldehydes is a critical step in synthesizing the target compound. The general method involves:
- Reacting hydroxybenzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde) with benzyl halide derivatives.
- Using potassium carbonate as a base in dimethylformamide (DMF) solvent.
- Stirring at room temperature for 4–6 hours.
- Precipitating products by adding cold water, followed by filtration.
This method yields benzyloxybenzaldehydes efficiently and is commonly used as a precursor for further transformations.
Multicomponent Reaction for Pyridine-2-carbonitrile Core Formation
The core pyridine-2-carbonitrile structure is often constructed via multicomponent reactions involving:
- The benzyloxybenzaldehyde derivatives.
- Malonitrile or other nitrile sources.
- Amino compounds or other nucleophiles to form the pyridine ring.
For example, in the synthesis of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives, benzyloxybenzaldehydes reacted with malonitrile and kojic acid under reflux in ethanol, yielding target compounds with good efficiency.
Use of DABCO as a Basic Catalyst under Solvent-Free Conditions
A notable method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic and inexpensive catalyst for the synthesis of benzyloxy pyridine derivatives:
- The reaction mixture includes aromatic aldehyde (benzyloxy-substituted), dimedone, and 6-amino-1,3-dimethyluracil or similar nucleophiles.
- DABCO is used at 25 mol% loading.
- The reaction is performed at 90 °C under solvent-free conditions.
- This method yields high purity products with good yields and avoids the use of acidic or expensive catalysts.
Detailed Reaction Conditions and Optimization
Stepwise Synthetic Procedure Summary
Preparation of 4-(Benzyloxy)benzaldehyde
Formation of 3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile
- Combine the benzyloxybenzaldehyde (1 mmol), malonitrile or dimedone (1 mmol), and an amino component such as 6-amino-1,3-dimethyluracil (1 mmol).
- Add DABCO (25 mol%) as a catalyst.
- Heat the mixture at 90 °C under solvent-free conditions.
- Monitor reaction completion by TLC.
- Wash the reaction mixture with aqueous ethanol to remove catalyst residues.
- Purify the product by washing with acetone or ethyl acetate.
Research Findings and Comparative Analysis
- The use of DABCO as a catalyst under solvent-free conditions provides superior yields compared to acidic catalysts such as acetic acid or para-toluenesulfonic acid, which showed inferior performance.
- Solvent-free conditions enhance reaction rates and reduce environmental impact.
- The nucleophilic substitution to form benzyloxybenzaldehydes is efficient and scalable, with potassium carbonate as a mild base in DMF solvent at room temperature.
- Multicomponent reactions involving benzyloxybenzaldehydes and malonitrile derivatives are versatile for synthesizing various pyridine-2-carbonitrile analogs with potential biological activities.
- Click chemistry approaches involving copper(I)-catalyzed azide-alkyne cycloaddition have been used to prepare related triazole derivatives, but these typically yield lower amounts compared to direct condensation methods.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Catalyst/Base | Solvent | Temperature | Yield/Notes |
|---|---|---|---|---|---|
| Benzyloxybenzaldehyde synthesis | Hydroxybenzaldehyde + benzyl halide | K2CO3 | DMF | RT | 4–6 h; precipitated by cold water |
| Pyridine-2-carbonitrile core formation | Benzyloxybenzaldehyde + malonitrile + amino compound | DABCO (25 mol%) | Solvent-free | 90 °C | High yield; solvent-free preferred |
| Alternative multicomponent reaction | Benzyloxybenzaldehyde + malonitrile + kojic acid | Potassium carbonate | Ethanol (reflux) | Reflux | Good to acceptable yields [kojic acid fused analogs] |
| Click chemistry approach | Alkyne + azide + benzyl halide + Cu(II) sulfate | Cu(I) generated in situ | DMF | RT | Lower yield compared to direct method |
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile?
- Methodology : Multi-step organic synthesis is typical for such carbonitriles. For example:
Benzyloxy group introduction : Alkylation of 4-hydroxyphenyl precursors using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Pyridine ring formation : Cyclization via condensation reactions (e.g., using malononitrile derivatives and aldehydes) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds).
Final functionalization : Nitrile introduction via nucleophilic substitution or oxidative cyanation.
- Purification : Column chromatography (silica gel) and recrystallization are standard. Yield optimization requires temperature control (e.g., 60–80°C for cyclization) and inert atmospheres (N₂/Ar) to prevent side reactions .
- Validation : Monitor reaction progress using TLC (e.g., hexane:ethyl acetate 3:1) and confirm purity via melting point analysis and HPLC (>95%) .
Q. How is this compound characterized post-synthesis?
- Spectroscopic techniques :
- IR : Confirm nitrile stretch (~2220 cm⁻¹) and benzyl ether C-O-C (~1250 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), benzyloxy CH₂ (δ ~4.9–5.1 ppm), and pyridine ring carbons (δ 120–150 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 299.1184 for C₁₉H₁₄N₂O) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 76.49%, H: 4.73%, N: 9.39%) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | RT |
| Ethanol | ~10 | 40°C |
| Chloroform | ~15 | RT |
- Stability :
- Thermal : Stable up to 150°C (TGA data).
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Parameters to test :
- Catalyst loading : Screen Pd catalysts (0.5–5 mol%) for cross-coupling steps.
- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate) for cyclization efficiency.
- Reaction time : Use in-situ FTIR or LC-MS to identify endpoint (e.g., >90% conversion at 24 hrs vs. 48 hrs).
- Case study : Ethanol/piperidine systems () increased yields by 15% compared to toluene due to better intermediate solubility .
Q. What structural modifications enhance the compound’s bioactivity in kinase inhibition assays?
- SAR insights :
- Benzyloxy substituents : Fluorination at the para position (e.g., 4-F-C₆H₄) improves binding affinity (IC₅₀ reduced from 120 nM to 45 nM) by enhancing hydrophobic interactions .
- Pyridine ring substitution : Introducing electron-withdrawing groups (e.g., –CF₃) at C-5 increases selectivity for EGFR over HER2 .
Q. How can computational modeling predict metabolic stability for this compound?
- In silico tools :
- ADMET prediction : SwissADME or pkCSM to estimate CYP450 metabolism (e.g., CYP3A4 liability).
- Metabolite identification : Use GLORY or Meteor Nexus to simulate Phase I/II transformations (e.g., benzyl ether O-dealkylation).
Q. How to address discrepancies in NMR spectra caused by rotameric equilibria?
- Strategies :
- Variable-temperature NMR : Heat samples to 50–80°C to coalesce split signals (e.g., benzyloxy CH₂ protons).
- Solvent selection : Use CDCl₃ instead of DMSO-d₆ to minimize hydrogen bonding effects.
- 2D NMR : HSQC and NOESY confirm through-space correlations (e.g., between pyridine H-4 and benzyloxy H) .
Q. What challenges arise in X-ray crystallography for structural confirmation?
- Crystallization hurdles :
- Polymorphism : Screen solvents (e.g., methanol/water vs. acetonitrile) to isolate stable monoclinic forms (e.g., P2₁/n space group, a = 9.52 Å, b = 13.88 Å) .
- Data refinement : Use SHELXL-97 for anisotropic displacement parameters and PLATON for validating hydrogen bonds (e.g., C–H···N interactions at 2.55–2.61 Å) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
